REACTION_CXSMILES
|
C(N(CC)CC)C.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.[C:16](Cl)(=[O:19])[CH2:17][CH3:18].O>CN(C)C1C=CN=CC=1.ClCCl>[C:16]([O:15][C:12]1[CH:13]=[CH:14][C:9]([Br:8])=[CH:10][CH:11]=1)(=[O:19])[CH2:17][CH3:18]
|
Name
|
|
Quantity
|
219 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
259 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
137 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Finally, the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 20° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
ADDITION
|
Details
|
was added in portions over 1 hour such that the temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
did not rise above 20° C
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The dichloromethane solution was washed with brine (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |